molecular formula C9H18N2 B13231058 1-(Azetidin-2-ylmethyl)piperidine

1-(Azetidin-2-ylmethyl)piperidine

Cat. No.: B13231058
M. Wt: 154.25 g/mol
InChI Key: JXDLOQFXIGEMLO-UHFFFAOYSA-N
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Description

1-(Azetidin-2-ylmethyl)piperidine is a compound that features a piperidine ring attached to an azetidine moiety Piperidine is a six-membered heterocyclic amine, while azetidine is a four-membered nitrogen-containing ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-2-ylmethyl)piperidine typically involves the formation of the azetidine ring followed by its attachment to the piperidine moiety. One common method involves the cyclization of amino alcohols using thionyl chloride (SOCl₂) to form the azetidine ring . The azetidine ring is then coupled with piperidine through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. These processes often utilize cost-effective reagents and optimized reaction conditions to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-2-ylmethyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or piperidine ring can be functionalized with different substituents.

Common Reagents and Conditions:

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)piperidine

InChI

InChI=1S/C9H18N2/c1-2-6-11(7-3-1)8-9-4-5-10-9/h9-10H,1-8H2

InChI Key

JXDLOQFXIGEMLO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CCN2

Origin of Product

United States

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